Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate
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Overview
Description
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate is an organic compound with the molecular formula C12H21BrO6. It is a diester derivative of propanedioic acid, featuring a bromopropyl group and a dimethoxyethyl group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate typically involves the alkylation of diethyl malonate with 3-bromopropanol and 2,2-dimethoxyethanol. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halides to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are alcohols or alkanes, depending on the extent of reduction.
Scientific Research Applications
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester groups can also undergo hydrolysis, releasing the corresponding carboxylic acids, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl (3-bromopropyl)phosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate group.
Diethyl 2-bromoethylphosphonate: Contains a bromoethyl group instead of a bromopropyl group.
Uniqueness
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate is unique due to the combination of its bromopropyl and dimethoxyethyl groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and material science.
Properties
CAS No. |
654673-07-1 |
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Molecular Formula |
C14H25BrO6 |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C14H25BrO6/c1-5-20-12(16)14(8-7-9-15,13(17)21-6-2)10-11(18-3)19-4/h11H,5-10H2,1-4H3 |
InChI Key |
PDJSGKBIJCJOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)(CC(OC)OC)C(=O)OCC |
Origin of Product |
United States |
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